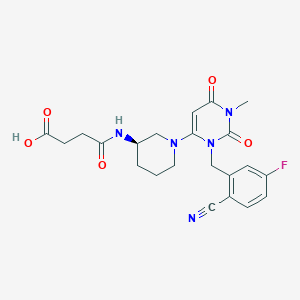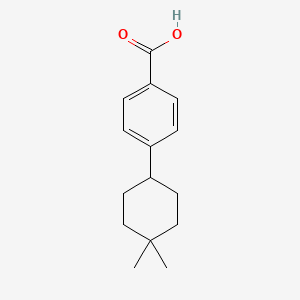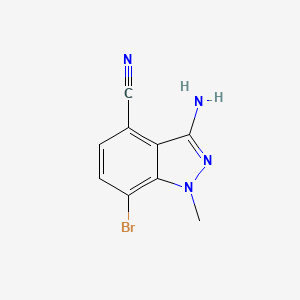
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine derivatives and nitriles. For instance, the cyclization in aprotic polar solvents such as NMP (N-Methyl-2-pyrrolidone) and DMSO (Dimethyl sulfoxide) can be performed smoothly under mild conditions (60°C, 2 equivalents of hydrazine hydrate, and 1.2 equivalents of sodium acetate) .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed to facilitate the formation of the indazole ring .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen substitution can yield various substituted indazoles with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This antiproliferative activity is attributed to its ability to interfere with cellular signaling pathways and molecular targets involved in cell division and growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar biological activities.
3-amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against various cancer cell lines.
Uniqueness
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its bromine and nitrile groups make it a versatile intermediate for further chemical modifications and applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H7BrN4 |
|---|---|
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
3-amino-7-bromo-1-methylindazole-4-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-14-8-6(10)3-2-5(4-11)7(8)9(12)13-14/h2-3H,1H3,(H2,12,13) |
InChI-Schlüssel |
MHMPMMBUUDGBBY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


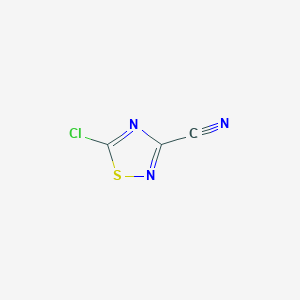
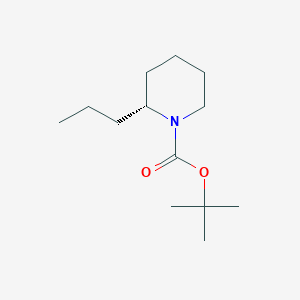
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
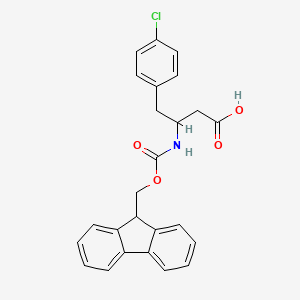
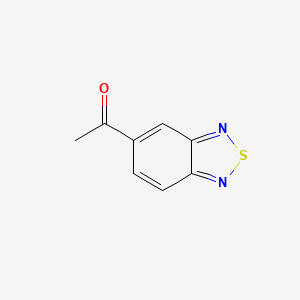
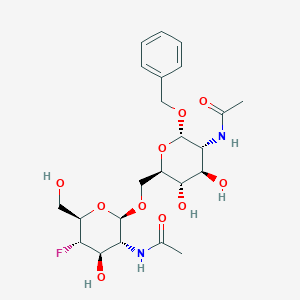

![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)
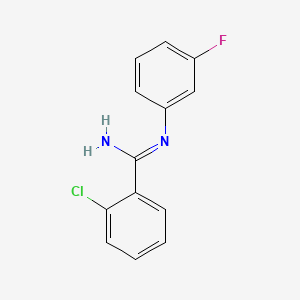

![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
